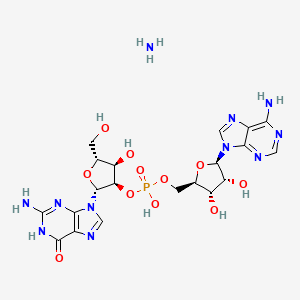

Guanylyl-2'-5'-adenosine ammonium salt

Description

BenchChem offers high-quality Guanylyl-2'-5'-adenosine ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanylyl-2'-5'-adenosine ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28N11O11P |

|---|---|

Molecular Weight |

629.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |

InChI |

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |

InChI Key |

GJPWIAVAWZIIHD-VSBWEBIMSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Guanylyl-2'-5'-adenosine (Linear G(2'-5')pA)

Executive Summary

Guanylyl-2'-5'-adenosine (specifically the triphosphate form pppG(2'-5')pA ) is the obligate linear catalytic intermediate in the biosynthesis of the metazoan second messenger 2'3'-cGAMP . Produced by the cytosolic DNA sensor cGAS (cyclic GMP-AMP synthase), this molecule represents the "half-reaction" product where the unique 2'-5' phosphodiester bond is formed prior to cyclization.

Unlike its cyclic successor, the linear Guanylyl-2'-5'-adenosine is immunologically inert regarding STING activation, serving instead as a critical kinetic checkpoint. Recent studies identify it as a specific target for viral and bacterial immune evasion nucleases, which cleave this intermediate to abort the type I interferon response before the active second messenger can be generated.

Molecular Identity & Structural Logic

The term "Guanylyl-2'-5'-adenosine" refers to a linear dinucleotide where guanosine is linked to adenosine via a non-canonical 2'-5' phosphodiester bond. In the biological context of cGAS activity, it exists primarily as the 5'-triphosphate species.

| Feature | Specification |

| Chemical Name | 5'-O-triphosphorylguanylyl-(2'→5')-adenosine |

| Abbreviation | pppG(2'-5')pA |

| Core Linkage | 2'-5' phosphodiester (Guanosine 2'-OH to Adenosine 5'-Phosphate) |

| Precursors | GTP + ATP |

| Enzyme | cGAS (Cyclic GMP-AMP Synthase) |

| Downstream Product | 2'3'-cGAMP (cyclic [G(2',5')pA(3',5')p]) |

Structural Significance

The 2'-5' linkage is the defining structural signature of the metazoan cGAS pathway. Unlike bacterial cyclic dinucleotides (typically 3'-5'), the mammalian enzyme first synthesizes this unique bond. This linkage confers resistance to many canonical 3'-5' nucleases but makes the molecule a target for specific 2'-PDEs.

Mechanism of Action

The biological role of Guanylyl-2'-5'-adenosine is defined by its transient existence within the cGAS catalytic pocket. It is not a receptor ligand but a biosynthetic intermediate .

Phase 1: The Linearization Step (Synthesis)

Upon binding double-stranded DNA (dsDNA), cGAS undergoes a conformational change that opens its catalytic pocket.

-

Nucleophilic Attack: The 2'-OH of GTP attacks the

-phosphate of ATP. -

Bond Formation: A 2'-5' phosphodiester bond is formed, releasing pyrophosphate (PPi).

-

Result: Formation of the linear intermediate pppG(2'-5')pA .

Phase 2: The Cyclization Step

The linear intermediate does not leave the enzyme active site under normal conditions.

-

Flip/Rotation: The intermediate undergoes a spatial rearrangement within the catalytic pocket.

-

Second Attack: The 3'-OH of the adenosine moiety attacks the

-phosphate of the guanosine (at the 5' end). -

Cyclization: A 3'-5' phosphodiester bond is formed, releasing a second PPi molecule.

-

Release: The fully cyclized, active 2'3'-cGAMP is released to bind STING.

Phase 3: Signaling Inertness (The "Safety" Mechanism)

Crucially, linear Guanylyl-2'-5'-adenosine does not activate STING .

-

Binding Affinity: The linear form lacks the constrained macrocyclic structure required to induce the "closed" conformation of the STING dimer.

-

Pathway Control: This ensures that incomplete reaction products do not trigger autoimmune signaling. Only the final cyclic product is active.

Phase 4: Immune Evasion Target

Recent research has identified bacterial and viral exonucleases (e.g., S. marcescens Exo) that specifically target the 2'-5' bond of this linear intermediate. By degrading pppG(2'-5')pA before it can be cyclized, pathogens effectively neutralize the host's DNA sensing machinery without needing to degrade the stable cyclic product.

Visualization: The cGAS Catalytic Cycle

The following diagram illustrates the sequential formation of the linear intermediate and its conversion to the active second messenger.

Figure 1: The cGAS catalytic cycle highlighting Guanylyl-2'-5'-adenosine as the transient linear checkpoint between substrate recognition and immune activation.

Experimental Applications & Protocols

In drug development and mechanistic studies, the linear intermediate is used primarily as a control and a substrate for kinetic analysis.

Protocol A: Synthesis and Isolation of pppG(2'-5')pA

To study the intermediate, one must arrest the cGAS reaction or use a mutated enzyme that cannot complete cyclization.

-

Enzyme Preparation: Use recombinant human cGAS (hcGAS).

-

Reaction Setup:

-

Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2.

-

Activator: 0.1 mg/mL herring sperm DNA (dsDNA).

-

Substrates: 1 mM ATP, 1 mM GTP.

-

-

Arresting the Reaction:

-

Incubate for short durations (5-10 min) at 37°C.

-

Alternatively, use manganese-free conditions (Mg2+ only) which slows the second step in some variants, or specific active site mutants (e.g., E225A/D227A variants often show altered kinetics).

-

-

Purification:

-

Quench with EDTA (20 mM) and heat inactivation (95°C, 5 min).

-

HPLC Separation: Use a reverse-phase C18 column.

-

Mobile Phase: Gradient of 100 mM triethylammonium acetate (TEAA) and acetonitrile.

-

Detection: The linear triphosphate elutes earlier than the cyclic product due to higher polarity and charge.

-

Protocol B: STING Binding Specificity Assay

This assay validates that the linear form is inactive, confirming the specificity of your STING agonist candidates.

-

Reagents: Recombinant STING (C-terminal domain), [3H]-cGAMP (radiolabeled tracer), and unlabeled pppG(2'-5')pA (competitor).

-

Method: Differential Scanning Fluorimetry (DSF) or Radioligand Binding.

-

Workflow (DSF):

-

Mix STING protein (5 μM) with SYPRO Orange dye.

-

Add 10-100 μM of pppG(2'-5')pA (Linear).

-

Add 10 μM of 2'3'-cGAMP (Cyclic Positive Control).

-

Run thermal melt curve (25°C to 95°C).

-

-

Analysis:

-

Result: cGAMP will shift the melting temperature (

) of STING significantly (>10°C) indicating binding and compaction. -

Result: Linear Guanylyl-2'-5'-adenosine will show negligible

shift , confirming it does not stabilize the active conformation.

-

Comparative Data: Linear vs. Cyclic

| Parameter | Linear Intermediate (pppG(2'-5')pA) | Cyclic Product (2'3'-cGAMP) |

| STING Binding ( | > 50 μM (Inactive) | ~4 nM (High Affinity) |

| Interferon Induction | None | Potent |

| Phosphodiester Bonds | One (2'-5') | Two (2'-5' and 3'-5') |

| Stability | Susceptible to exonucleases | Resistant to exonucleases; cleaved by ENPP1 |

| Physiological Role | Biosynthetic Checkpoint | Second Messenger |

References

-

Gao, P., Ascano, M., Wu, Y., et al. (2013).[4][3] Cyclic [G(2',5')pA(3',5')p] Is the Metazoan Second Messenger Produced by DNA-Activated Cyclic GMP-AMP Synthase.[1][2][5][3][6][7] Cell.[2][4][3][7] Link

-

Ablasser, A., Goldeck, M., Cavlar, T., et al. (2013).[3] cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.[8][2][3][7][9] Nature.[2][4][3] Link[3]

-

Hall, J., et al. (2017).[10] Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Protein Science.[10] Link

-

Kranzusch, P. J., et al. (2019). Ancient cGAS-STING reveals mechanism of pathogen sensing.[11] Nature.[2][4][3] Link

-

Eaglesham, J. B., et al. (2019). Viral and bacterial strategies to inhibit cGAS-STING signaling. Current Opinion in Immunology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G10 is a direct activator of human STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pppG(2',5')pA BIOLOG Life Science Institute [biolog.de]

- 11. biorxiv.org [biorxiv.org]

The Non-Canonical Signal: Guanylyl-2'-5'-Adenosine Motifs in Innate Immunity

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Focus: Biochemistry, Signaling Mechanisms, and Therapeutic Targeting of the 2'-5' Phosphodiester Linkage[1][2]

Executive Summary

The discovery of 2'3'-cyclic GMP-AMP (2'3'-cGAMP) fundamentally shifted our understanding of innate immune signaling.[1][2] Unlike canonical cyclic dinucleotides (CDNs) of bacterial origin which utilize exclusively 3'-5' linkages, the mammalian second messenger is defined by a unique Guanylyl-2'-5'-adenosine (G(2'-5')pA) phosphodiester bond.[1][2]

This specific non-canonical linkage is not merely a structural quirk; it is the evolutionary "password" that grants high-affinity access to the STING (Stimulator of Interferon Genes) receptor, triggering a potent Type I interferon response.[1] This guide dissects the role of the Guanylyl-2'-5'-adenosine motif as the critical determinant of immunogenicity, its regulation by the ectonucleotidase ENPP1, and the protocols required to distinguish this specific isomer in drug discovery workflows.[1]

The Biochemistry of the 2'-5' Linkage[1]

1.1 Evolutionary Divergence: 3'-5' vs. 2'-5'

In prokaryotes, CDNs like c-di-GMP and canonical 3'3'-cGAMP function as second messengers for motility and biofilm formation.[1][2] These molecules utilize standard 3'-5' phosphodiester bonds.[1][2]

Mammalian cGAS (cyclic GMP-AMP synthase), however, catalyzes a two-step reaction that defies this convention:

-

Step 1: Formation of a 2'-5' linkage between the 2'-OH of GTP (guanosine) and the 5'-phosphate of ATP (adenosine).[1][2]

The resulting molecule, 2'3'-cGAMP , contains the Guanylyl-2'-5'-adenosine motif.[1][2] This structural deviation confers two critical advantages:

-

STING Affinity: The 2'-5' linkage induces a conformational "lid closure" in the STING dimer (R232 and H232 variants) with a

of ~4 nM, compared to ~1.2 -

Nuclease Resistance: The non-canonical bond is resistant to degradation by traditional 3'-5' phosphodiesterases, ensuring signal stability in the cytosol.[1]

1.2 The "Linear" Trap: ENPP1 Regulation

While the cyclic form is the active messenger, the linear Guanylyl-2'-5'-adenosine (pG(2'-5')pA) is the primary degradation intermediate produced by ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1).[1][2]

-

ENPP1 Activity: ENPP1 is the only known hydrolase capable of cleaving the 2'-5' bond of extracellular cGAMP.

-

Result: Cleavage converts the potent immunotransmitter (cGAMP) into the linear intermediate pG(2'-5')pA, which is subsequently degraded into Guanosine and AMP.[1][2]

-

Therapeutic Implication: In cancer immunotherapy, ENPP1 overexpression in tumors creates an "immune desert" by degrading extracellular cGAMP before it can activate host dendritic cells.[1] Inhibiting ENPP1 to preserve the G(2'-5')pA motif is a high-priority drug target.[1][2]

Mechanism of Action: The cGAS-STING Axis[1][2]

The following diagram illustrates the synthesis of the Guanylyl-2'-5'-adenosine motif and its downstream signaling cascade.

Caption: The cGAS-STING signaling axis highlighting the synthesis of the 2'-5' linkage and its vulnerability to ENPP1-mediated hydrolysis.

Experimental Protocols

To study the role of Guanylyl-2'-5'-adenosine, researchers must distinguish the specific 2'-5' isomer from bacterial 3'-5' analogs.[1][2] Standard UV-HPLC is often insufficient due to co-elution; LC-MS/MS is the gold standard.[1][2]

3.1 Protocol: Targeted LC-MS/MS Quantification of 2'3'-cGAMP

Objective: Quantify the endogenous second messenger in cell lysates, distinguishing it from canonical nucleotides.[1][2]

Materials:

-

Internal Standard:

-labeled 2'3'-cGAMP (Isotope dilution is critical for absolute quantitation).[1][2] -

Extraction Buffer: 40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic Acid.[1]

Workflow:

-

Lysis: Resuspend cell pellet (

cells) in 100 -

Disruption: Vortex 1 min, sonicate 30s (4°C).

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

Chromatography (HPLC):

-

Mass Spectrometry (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time Note |

| 2'3'-cGAMP | 675.1 | 524.1 (Adenine loss) | Elutes after 3'3'-cGAMP on C18 |

| 3'3'-cGAMP | 675.1 | 524.1 | Elutes before 2'3'-cGAMP |

| Linear G(2'-5')pA | 693.1 | 152.1 (Guanine) | Distinct mass (Hydrated) |

3.2 Protocol: Differential STING Binding Assay (DSF)

Objective: Validate the affinity of a drug candidate or analog for the STING pocket relative to the native Guanylyl-2'-5'-adenosine motif.[1][2]

-

Protein: Recombinant human STING (C-terminal domain, residues 139-379).[1][2]

-

Dye: SYPRO Orange (5000x stock).

-

Reaction: Mix 5

M STING + 50 -

Measurement: Run melt curve (qPCR machine) from 25°C to 95°C.

-

Analysis: Calculate

.

Therapeutic Applications & Drug Design[1]

The Guanylyl-2'-5'-adenosine motif is the template for the next generation of immuno-oncology drugs.[1][2]

4.1 STING Agonists (ADU-S100 and beyond)

First-generation synthetic agonists (e.g., DMXAA) failed in humans because they targeted murine STING.[1][2] Second-generation agonists mimic the 2'-5' linkage geometry but modify the phosphate backbone (phosphorothioate) to prevent degradation by ENPP1.[1][2]

-

Design Rule: The 2'-position of the Guanosine must be linked to the 5'-position of the Adenosine to maintain high affinity (

nM).[1]

4.2 ENPP1 Inhibitors

Since ENPP1 specifically cleaves the 2'-5' bond, small molecule inhibitors are being developed to prevent the hydrolysis of extracellular cGAMP.[1] This raises the concentration of the "danger signal" in the tumor microenvironment.

-

Mechanism: Competitive inhibition of the catalytic zinc domain.

-

Outcome: Accumulation of 2'3'-cGAMP

Activation of host STING in dendritic cells

Comparative Data Summary

| Feature | Bacterial cGAMP (3'3') | Mammalian cGAMP (2'3') | Linear G(2'-5')pA |

| Linkage 1 | G(3')-p-(5')A | G(2')-p-(5')A | G(2')-p-(5')A |

| Linkage 2 | A(3')-p-(5')G | A(3')-p-(5')G | None (Open) |

| STING Affinity ( | ~1.2 | ~4 nM (High) | N/A (Inactive) |

| ENPP1 Sensitivity | Resistant | Highly Sensitive | Product of cleavage |

| Biological Role | Bacterial Motility | Innate Immunity | Degradation Product |

References

-

Ablasser, A., et al. (2013).[1][2][3] "cGAMP is a ligand for STING that links cytosolic DNA to the immune system." Nature.[1] Link[1][2]

-

Gao, P., et al. (2013).[1][2] "Cyclic [G(2',5')pA(3',5')p] is the metazoan second messenger produced by DNA-activated cyclic GMP-AMP synthase."[1][2][4] Cell. Link

-

Li, L., et al. (2014).[1][2] "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs." Nature Chemical Biology.[1] Link

-

Carozza, J.A., et al. (2020).[1][2] "2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1."[1][2] Nature.[1] Link[1][2]

-

Kato, K., et al. (2018).[1][2][3] "Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1." Nature Communications.[1] Link

Sources

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Cyclic guanosine monophosphate–adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Cyclic [G(2′,5′)pA(3′,5′)p] Is the Metazoan Second Messenger Produced by DNA-Activated Cyclic GMP-AMP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The discovery and history of the 2-5A synthetase/RNase L pathway.

The following technical guide is designed for researchers and drug development professionals. It synthesizes historical discovery with modern mechanistic understanding and experimental protocols.

A Technical Monograph on Discovery, Mechanism, and Therapeutic Application[1]

Executive Summary

The 2-5A synthetase/RNase L system is a primordial, interferon-regulated RNA decay pathway essential for antiviral innate immunity.[1][2][3][4][5][6][7] Unlike the specific targeting of RNA interference (RNAi), this pathway functions as a "scorched earth" defense, triggered by cytosolic double-stranded RNA (dsRNA) to arrest protein synthesis and induce apoptosis. This guide details the discovery of the unique 2'-5' oligoadenylate (2-5A) second messenger, the structural mechanics of the RNase L effector, and validated protocols for assaying pathway activity in drug discovery contexts.

Historical Genesis: The Search for the "Interferon Mediator"

In the 1970s, the mechanism by which Interferon (IFN) induced an antiviral state was a "black box." Researchers at the National Institute for Medical Research (Mill Hill, UK), led by Ian Kerr , observed that extracts from IFN-treated cells showed a paradoxical sensitivity to dsRNA: the addition of dsRNA to these cell-free systems completely inhibited protein synthesis.

The Breakthrough (1977-1978)

Kerr and colleagues discovered that this inhibition was not direct. Instead, dsRNA activated an enzyme (OAS) that synthesized a low-molecular-weight inhibitor from ATP.[8]

-

The "Unusual Nucleotide": In a seminal 1978 PNAS paper, Kerr & Brown characterized this inhibitor. Unlike standard RNA (3'-5' linkage), this oligonucleotide possessed a 2'-5' phosphodiester bond .[8]

-

Structure: The active species was identified as a 5'-triphosphorylated trimer of adenosine: ppp(A2'p5'A2'p5'A) , commonly abbreviated as 2-5A .

-

The Effector: Concurrently, groups (including Robert Silverman and Michel Revel ) identified that 2-5A did not inhibit ribosomes directly but activated a latent endoribonuclease, initially termed "Nuclease F," now known as RNase L (L for Latent or Lysis).

Molecular Mechanics & Signaling Architecture

The pathway operates as a two-step fail-safe system to prevent accidental activation by cellular RNA.

2.1 The Core Pathway

-

Induction: Type I IFN signaling (JAK-STAT) upregulates OAS genes (Interferon Stimulated Genes).

-

Sensing: OAS isoforms bind viral dsRNA or structural cellular RNA mimics.[6]

-

Synthesis: Active OAS polymerizes ATP into 2-5A (dimers, trimers, and tetramers).[5]

-

Execution: 2-5A binds the ankyrin-repeat domain of RNase L, inducing dimerization and activation.

-

Decay: RNase L cleaves single-stranded RNA at UpN dinucleotides (predominantly UU/UA), halting viral replication and inducing apoptosis.

Visualization: The 2-5A Signaling Cascade

Caption: The IFN-induced 2-5A synthetase/RNase L antiviral pathway.[1][3][4][5][9]

2.2 The OAS Family: Isoforms and Specificity

Humans express four OAS genes.[8][10] Their activation requirements differ, creating a spectrum of sensitivity to viral dsRNA lengths.

| Isoform | Domains | Active Form | dsRNA Requirement | Primary Product |

| OAS1 | 1 OAS domain | Tetramer | > 17 bp | Short oligomers (dimers/trimers) |

| OAS2 | 2 OAS domains | Dimer | > 35 bp | Intermediate oligomers |

| OAS3 | 3 OAS domains | Monomer | Long dsRNA | Long oligomers (>3 units) ; Major activator of RNase L |

| OASL | OAS + Ubiquitin-like | Inactive* | N/A | None (Modulates RIG-I signaling) |

Note: While OAS1 was the first discovered, recent data suggests OAS3 is the dominant synthesizer of the dimeric/trimeric 2-5A species required to activate RNase L in vivo.

Structural Biology: The Activation Switch

The activation of RNase L is a textbook example of allosteric regulation .

-

The Sensor (Ankyrin Repeats): The N-terminus contains 9 ankyrin repeats. Repeats 2 and 4 form a specific pocket for 2-5A.[5]

-

The Pseudokinase Domain: Central to the protein, this domain mimics a kinase but lacks catalytic activity. It functions as a scaffold.

-

The Nuclease Domain: Located at the C-terminus. In the monomeric state, the ankyrin domain masks the nuclease or prevents dimerization.

Mechanism: Binding of 2-5A causes a conformational rotation. The pseudokinase domains of two monomers interact (back-to-back), forcing the two nuclease domains into proximity. This forms a composite active site capable of RNA hydrolysis.

Caption: 2-5A induced dimerization of RNase L aligns the C-terminal nuclease domains.

Experimental Protocols

Protocol A: The rRNA Cleavage ("Laddering") Assay

This is the gold-standard historical assay for validating functional RNase L activation in cells. RNase L cleaves 28S and 18S rRNA at specific sites, producing a characteristic pattern of degradation products.

Materials:

-

Cell line (e.g., HeLa or A549).[11]

-

Activator: Poly(I):Poly(C) (dsRNA mimic) or transfected 2-5A.

-

Total RNA isolation kit (e.g., Trizol).[11]

-

Agilent Bioanalyzer (RNA 6000 Nano Chip) or 1.5% Agarose gel.

Workflow:

-

Induction: Treat cells with IFN-β (1000 U/mL) for 16–24 hours to upregulate OAS/RNase L.

-

Activation: Transfect cells with Poly(I):Poly(C) (1–2 µg/mL) using lipofectamine. Incubate for 4–6 hours.

-

Control: Transfect inactive dsRNA or mock.

-

-

Lysis: Wash cells with PBS and lyse directly in Trizol.

-

Purification: Extract total RNA following standard phenol-chloroform protocols.

-

Analysis: Load 200 ng of total RNA onto a Bioanalyzer chip.

-

Interpretation:

-

Negative Result: Two distinct peaks/bands (28S and 18S).

-

Positive Result: Diminished 28S/18S peaks and the appearance of specific cleavage fragments (e.g., distinct peaks between 18S and 5S markers). This is the "RNase L ladder."

-

Protocol B: FRET-Based High-Throughput Screen

For drug discovery (identifying OAS activators or RNase L inhibitors), a fluorescence resonance energy transfer (FRET) assay is preferred over gel-based methods.

Concept: A dual-labeled RNA probe (Fluorophore 5', Quencher 3') is used. Active RNase L cleaves the probe, releasing the fluorophore from the quencher.

Workflow:

-

Recombinant Protein: Purify human RNase L (expressed in insect cells/baculovirus).

-

Probe: Synthesize a short RNA oligo (e.g., 5'-FAM-UUAUUAUU-BHQ1-3'). The "UU" motif is the cleavage target.[4]

-

Reaction Mix:

-

Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

RNase L: 50–100 nM.

-

Activator: 2-5A trimer (1–10 nM).

-

Test Compound: Variable concentration.

-

-

Kinetics: Add Probe (200 nM). Measure fluorescence intensity (Ex 485 nm / Em 535 nm) every 30 seconds for 30 minutes.

-

Data Analysis: Plot Vmax (initial velocity) vs. compound concentration to determine IC50/EC50.

Clinical & Therapeutic Implications

Viral Evasion Strategies

The evolutionary pressure of this pathway is evidenced by the specific viral proteins evolved to antagonize it:

-

Influenza A (NS1): Sequesters dsRNA, preventing OAS activation.[5]

-

Vaccinia (E3L): Binds dsRNA and inhibits OAS.

-

Coronavirus (MHV/MERS): Encodes phosphodiesterases (ns2) that degrade 2-5A, effectively removing the "trigger" before it hits RNase L. Note: SARS-CoV-2 lacks a specific 2-5A degrading enzyme but uses other mechanisms to hide dsRNA.

Prostate Cancer & The HPC1 Gene

Genetic mapping identified RNASEL as the HPC1 (Hereditary Prostate Cancer 1) gene.

-

Mechanism: The R462Q variant (common polymorphism) has reduced enzymatic activity (approx. 3-fold lower).

-

Implication: Reduced RNase L activity impairs the apoptotic response to viral infections or cellular stress, potentially allowing the survival and proliferation of initiated tumor cells.

Drug Development Opportunities[1]

-

RNase L Activators: Small molecules that mimic 2-5A (or stabilize the dimer) could serve as broad-spectrum antivirals.

-

OAS Activators: Drugs that lower the threshold for OAS activation could boost innate immunity in immunocompromised patients.

References

-

Kerr, I. M., & Brown, R. E. (1978).[12] pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells.[13] Proceedings of the National Academy of Sciences, 75(1), 256–260.[12] Link

-

Silverman, R. H. (2007).[2] A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 18(5-6), 381-388.[2] Link

-

Donovan, J., et al. (2013).[10] Structural basis for cytosolic double-stranded RNA surveillance by human oligoadenylate synthetase 1. Proceedings of the National Academy of Sciences, 110(5), 1652-1657. Link

-

Han, Y., et al. (2014). Structure of human RNase L reveals the basis for regulated RNA decay in the IFN response. Science, 343(6176), 1244-1248. Link

-

Li, Y., et al. (2016). RNase L is a key mediator of the antiviral activity of the 2-5A system against influenza A virus. Journal of Virology, 90(16), 7196-7207. Link

-

Chakrabarti, A., et al. (2011). RNase L triggers autophagy in response to viral infections. Journal of Virology, 85(2), 1131-1137. Link

Sources

- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A scientific journey through the 2-5A/RNase L system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays for the interferon-induced enzyme 2',5' oligoadenylate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2'5' oligoadenylate synthetase, an interferon induced enzyme: direct assay methods for the products, 2'5' oligoadenylates and 2'5' co-oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | PDF or Rental [articles.researchsolutions.com]

Structural Determinants of STING Agonism: Differentiating Guanylyl-2'-5'-Adenosine Motifs from Canonical 3'-5' cGAMP

[1]

Executive Summary

The distinction between Guanylyl-2'-5'-adenosine (specifically the 2'-5' phosphodiester linkage found in mammalian 2'3'-cGAMP) and the canonical 3'-5' cGAMP (bacterial 3'3'-cGAMP) represents a fundamental paradigm shift in innate immunity and agonist design.[1] While they are chemical isomers with identical molecular weights (674.4 g/mol ), their topological divergence dictates their biological destiny.[1]

The 2'-5' linkage is not merely a structural quirk; it is an evolutionary adaptation that confers high-affinity binding to the STING (Stimulator of Interferon Genes) receptor (

This guide dissects the structural causality, provides validated protocols for isomeric differentiation, and outlines the mechanistic implications for therapeutic development.

Part 1: Structural Anatomy & Linkage Topology[1]

The Isomer Landscape

To navigate this topic, we must define the nomenclature precisely. The term "Guanylyl-2'-5'-adenosine" often refers to the unique phosphodiester bond that defines the mammalian second messenger.

| Feature | Mammalian cGAMP (2'3'-cGAMP) | Bacterial cGAMP (3'3'-cGAMP) |

| Full Chemical Name | cyclic [G(2',5')pA(3',5')p] | cyclic [G(3',5')pA(3',5')p] |

| Linkage 1 (G to A) | 2'–5' Linkage (Non-canonical) | 3'–5' Linkage (Canonical) |

| Linkage 2 (A to G) | 3'–5' Linkage (Canonical) | 3'–5' Linkage (Canonical) |

| Ribose Conformation | Mixed (C2'-endo / C3'-endo) | Uniform (C3'-endo) |

| STING Affinity ( | High (~4 nM) | Low (~1.2 |

| Origin | Mammalian cGAS (h-cGAS) | Bacterial CD-NTases (e.g., V. cholerae) |

The "Linkage Code": Why 2'-5' Matters

The 2'-5' linkage introduces a unique vector of flexibility that the rigid 3'-5' linkage lacks.

-

Rotational Freedom: The 2'-5' bond lacks the steric hindrance of the 3'-hydroxyl group adjacent to the phosphate in a standard RNA backbone. This allows the macrocycle to adopt a distinct "U-shape" or "open" conformation in solution that minimizes the entropic penalty upon binding to STING.

-

The STING "Lid" Mechanism: High-affinity binding requires the STING dimer to close its "lid" (residues 230-240) over the ligand. The 2'3'-cGAMP isomer possesses the precise geometry to bridge the STING monomers and induce this 180° rotation of the ligand-binding domain, a feat the 3'3'-cGAMP isomer accomplishes poorly due to steric clashes.

Visualization of Connectivity

The following diagram illustrates the connectivity differences. Note the asymmetry in the mammalian form versus the symmetry in the bacterial form.

Caption: Comparative topology of cGAMP isomers. The green arrow highlights the unique 2'-5' linkage critical for mammalian STING activation.

Part 2: Experimental Protocols for Differentiation

Distinguishing these isomers is a critical quality attribute (CQA) in drug development, as they have identical mass (m/z 675 positive mode).[1] Standard C18 chromatography often fails to separate them effectively.

Protocol A: LC-MS/MS Separation of Isomers

Objective: Chromatographic resolution of 2'3'-cGAMP and 3'3'-cGAMP. Principle: Use of a porous graphitic carbon (PGC) column or specialized Reverse Phase (RP) with ion-pairing agents to exploit the subtle hydrophobicity differences caused by the linkage geometry.[1]

Materials:

-

Column: Hypercarb™ Porous Graphitic Carbon (Thermo) OR Acquity UPLC BEH C18 (Waters).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) [for Hypercarb] or 10 mM Tributylamine/15 mM Acetic Acid [for C18 Ion Pairing].[1]

-

Mobile Phase B: 100% Acetonitrile.[1]

Workflow:

-

Sample Prep: Extract metabolites using cold 80:20 Methanol:Water. Centrifuge at 14,000 x g for 10 min.

-

Gradient (Hypercarb method):

-

MS Settings (QQQ):

-

Source: ESI Positive.

-

MRM Transition: 675.1 -> 524.1 (Loss of Guanine) and 675.1 -> 152.1 (Guanine base).[1]

-

Critical: Monitor the ratio of daughter ions. While similar, the fragmentation energy required to break the 2'-5' bond differs slightly from the 3'-5' bond.

-

Protocol B: Differential Scanning Fluorimetry (DSF) for Binding

Objective: Confirm functional potency via thermal shift.[1] Why: 2'3'-cGAMP induces a massive conformational "crunch" in STING, stabilizing the protein significantly more than 3'3'-cGAMP.[1]

Workflow:

-

Protein: Recombinant hSTING (C-terminal domain, residues 139-379).[1]

-

Dye: SYPRO Orange (5000x stock, use at 5x).

-

Reaction: Mix 5

M STING + 50 -

Readout:

Part 3: The Mechanistic Pathway & Drug Design

The structural superiority of the 2'-5' linkage dictates the downstream signaling cascade. The following diagram maps the logical flow from DNA sensing to Interferon production.

Caption: The cGAS-STING axis. The 2'3'-cGAMP intermediate is the obligate key for the STING conformational switch.

Implications for Drug Development

-

Phosphodiesterase (PDE) Stability: The 2'-5' linkage is resistant to bacterial PDEs (like V-cGAP) which evolved to cleave 3'-5' bonds.[1] However, in mammals, ENPP1 is the primary hydrolase that degrades 2'3'-cGAMP.

-

Design Strategy: Successful STING agonists often modify the phosphodiester backbone to a phosphorothioate (Rp/Sp isomers) to resist ENPP1 while mimicking the 2'-5' geometry.

-

-

Linkage Mimetics: Synthetic agonists (e.g., ADU-S100) utilize the 2'-5' linkage geometry to maintain potency but modify the nucleobases to improve membrane permeability, which is naturally low for charged CDNs.[1]

References

-

Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING. Source: National Institutes of Health (NIH) / Molecular Cell URL:[1][Link][1]

-

Structural basis for cGAS-cGAMP-STING pathway. Source: ResearchGate / Nature URL:[1][Link]

-

An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Source: Journal of Experimental Botany URL:[2][Link][1]

-

Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING. Source: Nucleic Acids Research URL:[Link]

Mechanism of dsRNA-Mediated Activation of 2'-5' Oligoadenylate Synthetase (OAS)

[1][2][3][4]

Executive Summary

The 2'-5' Oligoadenylate Synthetase (OAS) family (EC 2.7.7.[1][2][3]84) comprises interferon-induced nucleotidyltransferases that function as cytosolic dsRNA sensors.[1][3] Upon binding dsRNA, OAS undergoes a critical conformational change that assembles its catalytic center.[1][3] While the canonical product is the 2'-5' oligoadenylate (

This guide focuses on the molecular mechanics of activation : how the energy of dsRNA binding is transduced into the formation of a competent active site.[3]

Part 1: Structural Basis of Activation

The activation of OAS1 (the prototypical enzyme) is a textbook example of allosteric regulation by nucleic acids .[1] The enzyme exists in an autoinhibited "apo" state and requires dsRNA as a cofactor to stabilize the active conformation.[3]

The dsRNA Binding Interface

Unlike RIG-I or MDA5, which use helicase domains, OAS1 binds dsRNA via a positively charged groove spanning its N-terminal and C-terminal lobes.[1][3]

-

Sequence Independence: OAS1 recognizes the geometry of the A-form helix of dsRNA rather than a specific base sequence.[3] It interacts with the sugar-phosphate backbone via electrostatic interactions.[1][3]

-

Length Requirement: Human OAS1 typically requires >17 bp of dsRNA for activation.[1][3] This length is necessary to bridge the N-lobe and C-lobe, effectively "clamping" the enzyme shut.[1][3]

The Conformational Switch (The "Spine" Helix)

The transition from inactive to active involves a dramatic structural rearrangement:[1]

-

Apo State (Open): In the absence of dsRNA, the active site residues are misaligned.[1][3] A critical "spine" helix (part of the N-lobe) obstructs the catalytic cleft, preventing ATP entry and Mg2+ coordination.[1][3]

-

dsRNA Binding: The dsRNA acts as a scaffold.[1][3] Basic residues (e.g., R27, R195, K199 in hOAS1) bind the RNA backbone.[1]

-

Steric Gate Closure: The binding energy drives a rotation of the N-lobe relative to the C-lobe.[1][3] This movement displaces the "spine" helix and aligns the catalytic triad (Aspartates D75, D77, and D148).[1][3]

Active Site Assembly

Once the conformational change occurs, the enzyme forms a competent catalytic pocket structurally homologous to Poly(A) polymerase:

-

Catalytic Triad Alignment: The three aspartates (D75, D77, D148) move into position to coordinate two divalent metal ions (Mg2+ or Mn2+).[1]

-

Substrate Selection: The pocket is shaped to favor ATP.[3] However, the presence of a "donor" and "acceptor" site allows for flexibility.[3]

The Catalytic Mechanism (Two-Metal Ion)

The reaction follows a standard nucleotidyltransferase mechanism:

-

Metal A activates the 2'-OH of the acceptor nucleotide (making it a nucleophile).[1][3]

-

Metal B stabilizes the triphosphate tail of the donor NTP.[3]

-

Nucleophilic Attack: The activated 2'-OH attacks the

-phosphate of the donor NTP.[1][3] -

Bond Formation: A 2'-5' phosphodiester bond is formed, releasing pyrophosphate (PPi).[1][3]

Part 2: Biochemical Output & The "Guanylyl" Product

While the canonical reaction produces poly-adenylates, the mention of Guanylyl-2'-5'-adenosine warrants specific technical clarification.

Canonical Reaction (2-5A)

RNase L1Non-Canonical / Heteronucleotide Synthesis

OAS enzymes possess some substrate promiscuity.

-

Guanylyl-2'-5'-adenosine (G2'p5'A): This specific dinucleotide has been identified in marine sponges (Theonella) and can be synthesized by OAS under conditions where GTP is present as a donor or acceptor.[1][3]

-

Mechanism: If OAS binds GTP in the donor position and ATP (or Adenosine) in the acceptor position, the 2'-OH of the Adenosine attacks the

-phosphate of GTP.[1][3]-

Reaction:

.

-

-

Distinction from cGAMP: It is crucial not to confuse this with cGAMP (cyclic GMP-AMP), produced by cGAS . cGAS is structurally related to OAS but cyclizes the product (

).[1][3] OAS produces linear oligomers.[1][3]

Part 3: Visualization (Pathway Diagram)[1]

The following Graphviz diagram illustrates the activation flow from dsRNA binding to product synthesis.

Caption: Figure 1.[1][3] Mechanism of OAS1 activation. dsRNA binding induces a structural shift that aligns the catalytic aspartates, enabling the polymerization of ATP (or GTP analogs) into 2'-5' linked oligomers.[1]

Part 4: Experimental Protocol (In Vitro Activation Assay)

To validate the production of 2'-5' linked nucleotides (including Guanylyl variants), the following self-validating protocol is recommended.

Method: FRET-Based or TLC-Based Synthetase Assay

Objective: Quantify OAS activation and product formation in the presence of dsRNA.

Reagents:

-

Recombinant OAS1: (Human p46 isoform recommended).

-

Substrate:

- -

Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM Mg(OAc)

, 1 mM DTT.

Workflow:

-

Equilibration: Incubate 100 nM OAS1 with 1

g/mL dsRNA in reaction buffer for 10 min at 25°C. Why: This allows the conformational "clamping" to occur before substrate addition.[3] -

Initiation: Add ATP (1 mM final) spiked with

- -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Heat inactivate at 95°C for 5 min.

-

Analysis (PEI-Cellulose TLC):

-

Spot 1

L on PEI-cellulose plates. -

Develop in 0.75 M KH

PO -

Readout: ATP migrates differently from 2-5A oligomers (dimers/trimers stay closer to origin).[1][3]

-

Validation: Treat product with Alkaline Phosphatase (removes terminal phosphates) followed by Snake Venom Phosphodiesterase (cleaves 2'-5' bonds).[1][3] If the bond is 3'-5' (canonical RNA), it will degrade differently than 2'-5' bonds under specific enzymatic conditions.[1][3]

-

References

-

Donovan, J., et al. (2013). "Structural basis for cytosolic double-stranded RNA surveillance by human oligoadenylate synthetase 1."[1][3] Proceedings of the National Academy of Sciences. Link[1]

-

Hornung, V., et al. (2014). "OAS proteins and cGAS: unifying concepts in sensing and responding to cytosolic nucleic acids."[1][3] Nature Reviews Immunology.[1][3] Link[1]

-

Lohöfener, J., et al. (2015). "Structural mechanism of sensing long dsRNA via a noncatalytic domain in human oligoadenylate synthetase 3."[1][3] Proceedings of the National Academy of Sciences. Link[1]

-

Kerr, I. M., & Brown, R. E. (1978). "pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells."[1][3] Proceedings of the National Academy of Sciences. Link[1]

-

Rebouillat, D., & Hovanessian, A. G. (1999). "The human 2',5'-oligoadenylate synthetase family: Interferon-induced proteins with unique enzymatic properties."[1][3] Journal of Interferon & Cytokine Research. Link

An In-depth Technical Guide to the Biochemical Properties of Guanylyl-2'-5'-adenosine Ammonium Salt

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of Guanylyl-2'-5'-adenosine ammonium salt, a key analog of the cyclic dinucleotide second messenger cyclic GMP-AMP (cGAMP). As a potent agonist of the Stimulator of Interferon Genes (STING) pathway, this molecule holds significant promise for applications in immunotherapy, vaccine development, and antiviral research. This document delves into its chemical structure, mechanism of action, and biophysical characteristics, offering researchers, scientists, and drug development professionals a detailed resource to facilitate their work with this important compound. We will explore its synthesis, stability, and provide validated protocols for its application in cellular and in vivo experimental models.

Introduction: The Significance of the 2'-5' Linkage in STING Activation

The discovery of the cGAS-STING pathway has revolutionized our understanding of innate immunity. Upon detection of cytosolic DNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cGAMP. This cyclic dinucleotide binds to and activates the endoplasmic reticulum-resident protein STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.

While the canonical 2',3'-cGAMP is the endogenous ligand for human STING, non-canonical isomers, such as Guanylyl-2'-5'-adenosine, have garnered significant interest. The unique 2'-5' phosphodiester bond in this analog confers distinct biochemical properties, including differential binding affinities and activation potentials for STING variants.[1] This guide focuses specifically on the ammonium salt form of Guanylyl-2'-5'-adenosine, providing a detailed examination of its properties and practical guidance for its use in research and development.

Physicochemical and Biochemical Properties

A thorough understanding of the physical and chemical properties of Guanylyl-2'-5'-adenosine ammonium salt is paramount for its effective use in experimental settings.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₁₀O₁₂P₂ · xNH₃ | Inferred from related compounds |

| Molecular Weight | 658.42 g/mol (free acid) | Inferred from related compounds |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in water and aqueous buffers. | [2] |

| Storage | Store at -20°C.[3] | [3] |

| Stability | Stable for ≥ 3 years when stored properly at -20°C.[3] | [3] |

Note: The exact molecular formula and weight will vary depending on the number of ammonium counter-ions.

Binding Affinity and Potency

| Compound | Parameter | Value | Cell Line/System | Source |

| 2',3'-cGAMP | Kd | 3.79 nM | Human STING | [2][3] |

| 2',3'-cGAMP | EC50 | 19.4 nM | L929 cells (IFN-β mRNA) | [1] |

It is important to note that the binding affinity and potency of cGAMP isomers can vary between different species and even between human STING polymorphic variants.

Mechanism of Action: Activating the STING Signaling Cascade

Guanylyl-2'-5'-adenosine ammonium salt functions as a direct agonist of STING. Its binding to the STING dimer, located on the endoplasmic reticulum, induces a conformational change. This structural shift is the critical first step in a signaling cascade that leads to a robust innate immune response.

Figure 1: The STING signaling pathway activated by Guanylyl-2'-5'-adenosine.

Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This trafficking facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β). Simultaneously, STING activation also leads to the activation of the NF-κB pathway, resulting in the transcription of a broad range of pro-inflammatory cytokines and chemokines.[1]

Experimental Protocols

The following protocols provide a framework for utilizing Guanylyl-2'-5'-adenosine ammonium salt in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro STING Activation Assay

This protocol describes the measurement of STING activation in a human monocytic cell line (THP-1) by quantifying the secretion of Interferon-β (IFN-β) via ELISA.

Materials:

-

Guanylyl-2'-5'-adenosine ammonium salt

-

THP-1 cells (or other suitable reporter cell line)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh media.

-

Compound Preparation: Prepare a stock solution of Guanylyl-2'-5'-adenosine ammonium salt in sterile, nuclease-free water. Prepare serial dilutions to achieve the desired final concentrations.

-

Cell Treatment: Add the diluted compound to the cells. Include a vehicle control (water).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.

-

ELISA: Perform the Human IFN-β ELISA according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance on a plate reader and calculate the concentration of IFN-β in each sample based on the standard curve.

Figure 2: Workflow for the in vitro STING activation assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Guanylyl-2'-5'-adenosine ammonium salt

-

Cell line of interest expressing STING

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

PCR tubes

-

Thermal cycler

-

Liquid nitrogen

-

Centrifuge

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

-

Anti-STING antibody

-

Secondary antibody

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle or Guanylyl-2'-5'-adenosine ammonium salt at the desired concentration for a specified time (e.g., 1-2 hours).

-

Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.

-

Western Blot Analysis: Perform SDS-PAGE and Western blotting using an anti-STING antibody to detect the amount of soluble STING protein at each temperature.

-

Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying stabilization of STING.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Applications and Considerations

The therapeutic potential of STING agonists is being extensively explored in preclinical and clinical studies. In vivo administration of Guanylyl-2'-5'-adenosine ammonium salt requires careful consideration of formulation, dosing, and potential toxicities.

Formulation and Administration

Due to their charged nature, cyclic dinucleotides like Guanylyl-2'-5'-adenosine have limited cell permeability and can be susceptible to degradation by extracellular enzymes. For in vivo studies, various formulation strategies are employed to enhance stability and delivery:

-

Direct Intratumoral Injection: This is a common approach in preclinical cancer models to achieve high local concentrations and activate an anti-tumor immune response.

-

Nanoparticle Encapsulation: Liposomes, polymeric nanoparticles, and other nanocarriers can protect the STING agonist from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to immune cells.[4]

-

Adjuvants: When used as a vaccine adjuvant, it can be co-formulated with the antigen.

Potential Toxicities and Off-Target Effects

While STING activation is a powerful immune-stimulatory mechanism, excessive or prolonged activation can lead to adverse effects.

-

Cytokine Storm: Overstimulation of the STING pathway can result in a systemic inflammatory response, sometimes referred to as a "cytokine storm".[5]

-

T-cell Toxicity: High concentrations of cGAMP and its analogs have been shown to be toxic to activated T cells, which could potentially limit their therapeutic window.[6][7][8] The uptake of cGAMP into T cells is mediated by the transporter SLC7A1.[6][7][8]

-

Off-Target Effects: While Guanylyl-2'-5'-adenosine is a specific STING agonist, the potential for off-target effects should always be considered, particularly at high concentrations. Non-canonical STING-independent signaling has been reported for cGAMP, such as the induction of a DNA damage response.[9]

Synthesis and Quality Control

Guanylyl-2'-5'-adenosine ammonium salt can be synthesized through chemical or enzymatic methods. Chemical synthesis often involves phosphoramidite chemistry. Regardless of the synthetic route, rigorous quality control is essential to ensure the purity and identity of the final product.

Recommended Quality Control Assays:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the 2'-5' linkage.

Conclusion

Guanylyl-2'-5'-adenosine ammonium salt is a valuable tool for researchers studying the cGAS-STING pathway and for those developing novel immunotherapies. Its unique 2'-5' phosphodiester linkage provides an alternative to the canonical 2',3'-cGAMP, with potentially distinct biological activities. This guide has provided a comprehensive overview of its biochemical properties, mechanism of action, and practical experimental protocols. As research in this field continues to evolve, a thorough understanding of the principles outlined in this document will be crucial for harnessing the full potential of this potent STING agonist.

References

-

Toxicity of extracellular cGAMP and its analogs to T cells is due to SLC7A1-mediated import. (2024). bioRxiv. [Link]

-

Toxicity of extracellular cGAMP and its analogs to T cells is due to SLC7A1-mediated import. (2024). bioRxiv. [Link]

-

Toxicity of extracellular cGAMP and its analogs to T cells is due to SLC7A1-mediated import. (2024). bioRxiv. [Link]

-

Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA. (2013). Cell Host & Microbe. [Link]

-

Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy. (2025). International Journal of Nanomedicine. [Link]

-

STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo. (2024). ACS Infectious Diseases. [Link]

-

A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling. (2021). Nature Communications. [Link]

Sources

- 1. 2'3'-cGAMP-d8 (ammonium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 2. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Toxicity of extracellular cGAMP and its analogs to T cells is due to SLC7A1-mediated import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-5A System: A Technical Guide to Intracellular Synthesis and Degradation of 2',5'-Oligoadenylates

Introduction: The 2-5A System as a Cornerstone of Innate Immunity

Within the intricate cellular landscape, a sophisticated and rapid defense mechanism against viral intruders is orchestrated by the 2',5'-oligoadenylate (2-5A) system. This pathway represents a critical branch of the interferon-induced antiviral response, culminating in the widespread degradation of both viral and cellular RNA to halt viral replication.[1][2] The central signaling molecules in this cascade are 2',5'-oligoadenylates (2-5A), a unique class of oligonucleotides characterized by their unconventional 2'-5' phosphodiester linkages.[3] The intracellular concentration of these potent second messengers is meticulously controlled through a tightly regulated balance of their synthesis by 2'-5'-oligoadenylate synthetases (OAS) and their degradation by specific phosphodiesterases.[4] This technical guide provides a comprehensive exploration of the enzymatic machinery and molecular logic governing the intracellular synthesis and degradation of 2',5'-oligoadenylates, offering insights for researchers and drug development professionals seeking to understand and therapeutically modulate this pivotal innate immune pathway.

Part 1: The Genesis of a Warning Signal: Synthesis of 2',5'-Oligoadenylates

The synthesis of 2-5A is a tightly controlled process, initiated by the detection of a hallmark of viral infection: double-stranded RNA (dsRNA).[5][6] This molecular pattern, often generated during viral replication, serves as a potent pathogen-associated molecular pattern (PAMP) that activates the OAS family of enzymes.[7]

The OAS Enzyme Family: Sentinels of the Cytosol

In humans, the OAS family comprises four genes (OAS1, OAS2, OAS3, and OASL) that give rise to multiple protein isoforms through alternative splicing.[8] OAS1, OAS2, and OAS3 are catalytically active enzymes that, upon activation, polymerize ATP into a series of 2'-5'-linked oligoadenylates.[9][10] In contrast, OASL is catalytically inactive but is thought to possess antiviral functions through other mechanisms, such as enhancing RIG-I signaling.[7]

The different OAS proteins exhibit distinct domain architectures, with OAS1 containing a single OAS domain, OAS2 containing two, and OAS3 possessing three.[7] This structural diversity is believed to contribute to their differential activation by various viral dsRNAs and their capacity to synthesize 2-5A oligomers of varying lengths.[11][12] For instance, OAS3 is a potent sensor of dsRNA and can synthesize longer 2-5A species required for robust RNase L activation.[3][12]

The Mechanism of OAS Activation and 2-5A Synthesis

The activation of OAS enzymes is a multi-step process initiated by the binding of dsRNA.[13][14] This interaction induces a significant conformational change in the OAS protein, leading to the formation of a competent active site for ATP polymerization.[15] The synthesis of 2-5A is a non-processive reaction where ATP is sequentially added to the growing oligoadenylate chain, with each step involving the formation of a 2'-5' phosphodiester bond and the release of pyrophosphate (PPi).[6][16] The general formula for these molecules is ppp(A2'p5')nA, where n is typically 2 or greater for efficient activation of RNase L.[8][17]

The length of the dsRNA and specific sequence motifs can influence the extent of OAS activation.[6] While OAS enzymes recognize dsRNA in a largely sequence-independent manner, certain structural features can enhance their activation.[14]

Part 2: The Downstream Cascade: RNase L Activation

The primary intracellular function of 2-5A is to act as a specific allosteric activator of the latent endoribonuclease, RNase L.[18][19] RNase L is ubiquitously expressed in a latent, monomeric state.[17] The binding of 2-5A (typically trimers or longer) to the ankyrin repeat domain of RNase L induces its dimerization, which is essential for its catalytic activity.[3][18]

Activated RNase L is a potent ribonuclease that cleaves single-stranded RNA (ssRNA) at the 3' side of UpUp and UpAp sequences.[17][20] This cleavage is not restricted to viral RNA; cellular RNAs, including ribosomal RNA (rRNA) and messenger RNA (mRNA), are also targeted for degradation.[5][19] The widespread degradation of RNA effectively shuts down the host cell's protein synthesis machinery, thereby preventing the production of new viral particles.[5][18]

Part 3: Restoring Homeostasis: Degradation of 2',5'-Oligoadenylates

The potent biological activity of 2-5A necessitates a robust mechanism for its timely degradation to prevent prolonged and potentially harmful cellular responses. The intracellular turnover of 2-5A is rapid, ensuring that the RNase L-mediated antiviral state is transient.[1][2] This degradation is primarily accomplished by the enzymatic activity of specific phosphodiesterases that hydrolyze the 2'-5' phosphodiester bonds.[21]

Key Enzymes in 2-5A Degradation

The primary enzyme responsible for the degradation of 2-5A in mammalian cells is 2'-phosphodiesterase (2'-PDE) , with Phosphodiesterase 12 (PDE12) being a key and well-characterized member of this class.[22][23][24] PDE12 specifically cleaves the 2',5'-phosphodiester bonds of 2-5A, sequentially removing 5'-AMP from the 2' end of the oligomer.[21] This process effectively inactivates the signaling molecule and terminates the RNase L-mediated response.[21][25]

Inhibition or genetic knockout of PDE12 leads to an accumulation of intracellular 2-5A upon viral infection or dsRNA stimulation, resulting in enhanced RNase L activity and increased resistance to a variety of viral pathogens.[23][24] This highlights PDE12 as a critical negative regulator of the 2-5A pathway and a potential therapeutic target for broad-spectrum antiviral drugs.[24]

In addition to phosphodiesterase activity, phosphatases can also contribute to the inactivation of 2-5A by removing the 5'-triphosphate group, which is important for RNase L activation.[1][21]

Part 4: Visualizing the 2-5A Signaling Pathway

To provide a clear visual representation of the key events in the 2-5A system, the following diagram illustrates the synthesis of 2-5A, the activation of RNase L, and the subsequent degradation of RNA.

Caption: The 2-5A signaling pathway from dsRNA recognition to RNA degradation.

Part 5: Experimental Protocols

A fundamental aspect of studying the 2-5A system is the ability to reliably measure the activity of its key enzymes. The following protocol provides a detailed methodology for an in vitro OAS activity assay based on the detection of pyrophosphate (PPi), a byproduct of 2-5A synthesis. This assay is adapted from established methods and offers a continuous, non-radioactive means to quantify OAS activity.[6][16]

In Vitro OAS Activity Assay (Pyrophosphate Detection Method)

Objective: To quantify the dsRNA-dependent ATP polymerization activity of a purified OAS enzyme.

Principle: This enzyme-coupled assay measures the production of PPi, which is stoichiometrically released during the synthesis of 2-5A from ATP. The PPi is hydrolyzed to inorganic phosphate (Pi), which then participates in a series of reactions culminating in the production of a fluorescent or chromogenic signal.[16]

Materials:

-

Purified recombinant OAS enzyme (e.g., OAS1)

-

dsRNA activator (e.g., poly(I:C))

-

ATP solution (high purity)

-

OAS activity assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Pyrophosphate detection kit (containing inorganic pyrophosphatase, a phosphate-dependent enzyme, and a detection reagent)

-

Microplate reader (fluorescence or absorbance)

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the purified OAS enzyme in an appropriate storage buffer. Determine the protein concentration accurately.

-

Prepare a stock solution of poly(I:C) in nuclease-free water.

-

Prepare the OAS activity assay buffer and the pyrophosphate detection reagents according to the manufacturer's instructions.

-

Prepare a pyrophosphate standard curve to convert the signal to the amount of PPi produced.

-

-

Reaction Setup:

-

In a 384-well plate, set up the reactions in a final volume of 20 µL.

-

Test reactions: Add the OAS enzyme (e.g., 10 nM final concentration), poly(I:C) (e.g., 1 µg/mL final concentration), and ATP (e.g., 1 mM final concentration) to the assay buffer.

-

Negative controls:

-

No OAS enzyme: To control for background signal.

-

No dsRNA: To confirm the dsRNA-dependency of the OAS activity.

-

No ATP: To ensure the signal is dependent on the substrate.

-

-

Positive control (optional): A known activator of the OAS enzyme.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and initiate the detection by adding the pyrophosphate detection reagents according to the kit's protocol.

-

Incubate for the recommended time to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

Subtract the background signal (no enzyme control) from all readings.

-

Use the pyrophosphate standard curve to convert the signal to the concentration of PPi produced.

-

Calculate the specific activity of the OAS enzyme (e.g., in nmol of PPi produced per minute per mg of enzyme).

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro OAS activity assay.

Part 6: Quantitative Data Summary

The following table summarizes key quantitative parameters related to the 2-5A system, derived from various studies.

| Parameter | Value/Range | Enzyme/Molecule | Context | Reference(s) |

| 2-5A for RNase L Activation | ≥ 3 adenosine units | 2-5A | Minimum length for efficient RNase L activation. | [3][7] |

| RNase L Cleavage Sites | 3' of UpUp and UpAp | RNase L | Specificity of RNA cleavage. | [17][20] |

| OAS3 dsRNA Activation | Lower concentration than OAS1 | OAS3 | Potent sensor of dsRNA. | [12] |

| PDE12 Substrate | 2',5'-oligoadenylates | PDE12 | Primary target for degradation. | [21][25] |

Conclusion and Future Directions

The intricate interplay between the synthesis and degradation of 2',5'-oligoadenylates forms a highly responsive and potent antiviral defense system. A thorough understanding of the molecular mechanisms governing the OAS and PDE enzymes is paramount for the development of novel therapeutic strategies. The ability to modulate the activity of this pathway holds promise for the treatment of not only viral infections but also a range of other diseases where the 2-5A system is implicated, including certain cancers and autoimmune disorders.[17][26][27] Future research will likely focus on the development of specific inhibitors for enzymes like PDE12 to enhance the endogenous antiviral response, as well as on elucidating the full spectrum of cellular processes regulated by this fascinating signaling network.

References

-

A transcriptional signaling pathway in the IFN system mediated by 2′-5′-oligoadenylate activation of RNase L. (n.d.). PNAS. Retrieved from [Link]

-

Bayard, B., Binetruy, B., & Lebleu, B. (1986). Mechanisms of degradation of 2'-5' oligoadenylates. European Journal of Biochemistry, 156(2), 381-388. Retrieved from [Link]

-

Burke, J. M., et al. (2021). 2-5-Mediated Decay (2-5AMD): from antiviral defense to control of host RNA. RNA Biology, 18(sup1), 427-436. Retrieved from [Link]

-

Merold, E., et al. (2025). Finding a Foothold to Fight: new insights into the viral RNA sensing and activation mechanism of OAS2. Molecular Cell. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Ribonuclease L. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ibsen, M. S., et al. (2015). The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity. Structure, 23(5), 851-862. Retrieved from [Link]

-

Kristiansen, H., et al. (2011). Distinct domain organization and diversity of 2′-5′-oligoadenylate synthetases. Journal of Interferon & Cytokine Research, 31(1), 53-61. Retrieved from [Link]

-

Donovan, J., et al. (2020). Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs. Nucleic Acids Research, 48(13), 7387-7403. Retrieved from [Link]

-

De, B., & Fierke, C. A. (2018). Kinetic and Mechanistic Studies of Human Oligoadenylate Synthetase 1. Biochemistry, 57(41), 5956-5967. Retrieved from [Link]

-

Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 39(20), 8979-8988. Retrieved from [Link]

-

Kristiansen, H., et al. (2010). Extracellular 2′-5′ Oligoadenylate Synthetase Stimulates RNase L-Independent Antiviral Activity: a Novel Mechanism of Virus-Induced Innate Immunity. Journal of Virology, 84(21), 11337-11345. Retrieved from [Link]

-

Poulsen, J. B., et al. (2018). Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides. Methods, 143, 60-70. Retrieved from [Link]

-

Lafontaine, M. A., et al. (2022). Role of helical structure and dynamics in oligoadenylate synthetase 1 (OAS1) mismatch tolerance and activation by short dsRNAs. Proceedings of the National Academy of Sciences, 119(2), e2114227119. Retrieved from [Link]

-

Wikipedia contributors. (2023, April 14). 2'-5'-oligoadenylate synthase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Kubota, K., et al. (2004). Identification of 2'-phosphodiesterase, which plays a role in the 2-5A system regulated by interferon. The Journal of biological chemistry, 279(36), 37944-37952. Retrieved from [Link]

-

Wood, E. R., et al. (2015). The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors. The Journal of biological chemistry, 290(32), 19694-19706. Retrieved from [Link]

-

Van Haute, L., et al. (2019). PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival. Cell reports, 29(8), 2415-2429.e7. Retrieved from [Link]

-

Nyaga, D. M., et al. (2021). Genetic predisposition in the 2'-5'A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity. Diabetologia, 64(8), 1836-1848. Retrieved from [Link]

-

Nyaga, D. M., et al. (2021). Genetic predisposition in the 2′-5′A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity. Diabetologia, 64(8), 1836-1848. Retrieved from [Link]

-

Wood, E. R., et al. (2015). The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors. The Journal of biological chemistry, 290(32), 19694-19706. Retrieved from [Link]

-

Bisbal, C., et al. (1995). The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. Molecular and Cellular Biology, 15(12), 6658-6667. Retrieved from [Link]

-

Knight, M., et al. (1983). Analysis of 2',5'-oligoadenylates in cells and tissues. Methods in enzymology, 99, 218-226. Retrieved from [Link]

-

Torrence, P. F., et al. (1993). Targeting RNA for degradation with a (2'-5')oligoadenylate-antisense chimera. Proceedings of the National Academy of Sciences of the United States of America, 90(4), 1300-1304. Retrieved from [Link]

-

Ibsen, M. S., et al. (2014). The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation. Journal of Virology, 88(24), 14222-14231. Retrieved from [Link]

-

Transcreener® 2-5A OAS Assay: Measure OAS Enzyme. (n.d.). BellBrook Labs. Retrieved from [Link]

-

Transcreener® 2-5A OAS Assay Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

-

Li, Y., et al. (2020). Characteristics of Human OAS1 Isoform Proteins. International Journal of Molecular Sciences, 21(3), 893. Retrieved from [Link]

-

PDE12 - 2',5'-phosphodiesterase 12 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]

-

Ibsen, M. S., et al. (2014). The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation. Journal of Virology, 88(24), 14222-14231. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). OAS1. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Silverman, R. H. (1997). The 2-5A system: Modulation of viral and cellular processes through acceleration of RNA degradation. In Viral Pathogenesis (pp. 215-223). Academic Press. Retrieved from [Link]

-

Rorbach, J., et al. (2011). PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria. Nucleic Acids Research, 39(17), 7750-7763. Retrieved from [Link]

-

Silverman, R. H. (1997). The 2-5A system: modulation of viral and cellular processes through acceleration of RNA degradation. Pharmacology & therapeutics, 75(1), 1-11. Retrieved from [Link]

-

Donovan, J. (2021). Defining the RNA Signatures Detected by the Innate Immune Sensor 2'-5'-Oligoadenylate Synthetase 1 (OAS1). ProQuest Dissertations Publishing. Retrieved from [Link]

-

Human OASL(2',5'-Oligoadenylate Synthetase Like Protein) ELISA Kit. (n.d.). Immunomart. Retrieved from [Link]

-

Schattner, A., et al. (1986). Detection of elevated levels of 2-5A synthetase in serum from children with various infectious diseases. The Journal of infectious diseases, 154(3), 534-535. Retrieved from [Link]

-

There is 2′-5′ phosphodiesterase activity in the plasma membrane or heavy organelles and it is not due to PDE12. (a). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2-5A system: modulation of viral and cellular processes through acceleration of RNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-5-Mediated Decay (2-5AMD): from antiviral defense to control of host RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. OAS1 - Wikipedia [en.wikipedia.org]

- 11. Finding a Foothold to Fight: new insights into the viral RNA sensing and activation mechanism of OAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Defining the RNA Signatures Detected by the Innate Immune Sensor 2’-5’-Oligoadenylate Synthetase 1 (OAS1) - ProQuest [proquest.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

- 18. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 19. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Mechanisms of degradation of 2'-5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of 2'-phosphodiesterase, which plays a role in the 2-5A system regulated by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uniprot.org [uniprot.org]

- 26. Genetic predisposition in the 2'-5'A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genetic predisposition in the 2′-5′A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-5' GpA Motif: Engineering the Critical Node in cGAS-STING Apoptotic Signaling

The following technical guide details the investigation of Guanylyl-2'-5'-adenosine (specifically the linear intermediate G(2',5')pA and its structural motif within 2'3'-cGAMP ) and its pivotal role in driving STING-mediated apoptosis.

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Immunologists, and Biochemists

Executive Summary

Guanylyl-2'-5'-adenosine (linear G(2',5')pA ) represents the defining molecular signature of metazoan innate immunity.[1] While often overshadowed by its cyclized product (2'3'-cGAMP), the initial formation of the 2'-5' phosphodiester linkage between Guanosine and Adenosine is the critical "selection event" performed by the enzyme cGAS (cyclic GMP-AMP synthase).[1]

This non-canonical linkage confers two distinct therapeutic advantages:

-

Nuclease Resistance: It evades degradation by classic 3'-5' phosphodiesterases (PDEs).[1]

-

STING Affinity: It locks the STING dimer into a conformation that potently activates downstream apoptotic and interferon signaling.